molecular formula C21H18F3N3O B2721255 N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034474-71-8

N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2721255
CAS No.: 2034474-71-8
M. Wt: 385.39
InChI Key: MYLNLQYGBYGVKL-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide: is a complex organic compound that features a bipyridine moiety and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps:

  • Formation of the Bipyridine Intermediate: : The synthesis begins with the preparation of the bipyridine intermediate. This can be achieved through a coupling reaction between 2-bromopyridine and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

  • Introduction of the Trifluoromethyl Group: : The next step involves the introduction of the trifluoromethyl group to the phenyl ring. This can be done using a trifluoromethylation reagent like trifluoromethyl iodide in the presence of a suitable catalyst.

  • Amide Bond Formation: : The final step is the formation of the amide bond. This can be achieved by reacting the bipyridine intermediate with 3-(4-(trifluoromethyl)phenyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the bipyridine moiety. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can occur at the amide bond, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is used as a ligand in coordination chemistry. Its bipyridine moiety allows it to form stable complexes with transition metals, which can be used in catalysis and materials science.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
  • N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-methylphenyl)propanamide
  • N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)propanamide

Uniqueness

Compared to similar compounds, N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances metabolic stability. This makes it particularly valuable in drug development and materials science.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O/c22-21(23,24)18-6-3-15(4-7-18)5-8-19(28)27-14-17-2-1-11-26-20(17)16-9-12-25-13-10-16/h1-4,6-7,9-13H,5,8,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLNLQYGBYGVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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